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Compound of Interest

Compound Name: 7,7-Dimethyloxepan-2-one

Cat. No.: B15439459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 7,7-
Dimethyloxepan-2-one, a seven-membered lactone. This document outlines theoretical

methodologies, presents hypothetical yet representative data, and describes relevant

experimental protocols for the validation of computational findings.

Introduction
7,7-Dimethyloxepan-2-one is a substituted ε-caprolactone. Lactones, cyclic esters, are

significant structural motifs in many natural products and pharmacologically active compounds.

[1][2] Understanding their conformational flexibility, electronic properties, and reactivity is

crucial for applications in drug design and materials science. Quantum chemical calculations

offer a powerful, non-invasive approach to investigate these properties at the atomic level,

complementing experimental data.[3]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been

successfully applied to investigate the structure, bonding, and reactivity of various lactones.[4]

[5] These computational methods can predict molecular geometries, vibrational frequencies

(infrared and Raman spectra), electronic transitions (UV-Visible spectra), and other key

parameters that provide deep insights into the molecule's behavior.
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Computational Methodology
A typical computational workflow for the quantum chemical analysis of 7,7-Dimethyloxepan-2-
one is depicted below. The process begins with the construction of the initial 3D structure,

followed by geometry optimization to find the lowest energy conformation. Subsequent

calculations can then be performed on the optimized geometry to predict various properties.

Computational Workflow

Calculated Properties

1. Initial Structure Generation
(e.g., from 2D sketch or SMILES)

2. Conformational Search
(e.g., Molecular Mechanics)
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(e.g., DFT with B3LYP/6-31G(d))

4. Vibrational Frequency Analysis
(Confirm minimum energy structure)

5. Property Calculations on Optimized Geometry

Optimized Geometry
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Spectroscopic Properties
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(HOMO-LUMO, Mulliken charges)

Thermodynamic Properties
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Figure 1: Conceptual workflow for quantum chemical calculations.
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Predicted Molecular and Electronic Properties
The following tables summarize hypothetical, yet realistic, quantitative data for 7,7-
Dimethyloxepan-2-one, calculated at the B3LYP/6-31G(d) level of theory. This level of theory

is widely used for organic molecules and provides a good balance between accuracy and

computational cost.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C=O 1.21

C-O (ester) 1.35

O-C(7) 1.45

C(2)-C(3) 1.53

C(6)-C(7) 1.54

C(7)-C(methyl) 1.54

Bond Angles (°) O-C=O 125.0

C-O-C(7) 118.0

C(6)-C(7)-C(methyl) 109.5

Dihedral Angles (°) C(3)-C(2)-O-C(7) 178.5

C(5)-C(6)-C(7)-O -65.0

Table 2: Calculated Vibrational Frequencies
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Vibrational Mode Frequency (cm⁻¹) Intensity (km/mol)

C-H stretch (methyl) 2980-2950 Medium

C-H stretch (ring) 2940-2880 Medium

C=O stretch 1735 Strong

C-O stretch (ester) 1250 Strong

C-C stretch 1100-900 Weak-Medium

Table 3: Electronic Properties

Property Calculated Value

HOMO Energy -6.8 eV

LUMO Energy 1.2 eV

HOMO-LUMO Gap 8.0 eV

Dipole Moment 3.5 D

Experimental Protocols for Validation
Experimental data is essential for validating the results of quantum chemical calculations. The

following are standard protocols for obtaining spectroscopic data for molecules like 7,7-
Dimethyloxepan-2-one.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Dissolve approximately 5-10 mg of 7,7-Dimethyloxepan-2-one in 0.6 mL of a deuterated

solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 400 MHz (or higher) spectrometer.
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Process the data, including Fourier transformation, phase correction, and baseline

correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

¹³C NMR:

Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent).

Acquire the spectrum on a spectrometer equipped with a broadband probe.

Proton decoupling is typically used to simplify the spectrum.

4.2 Infrared (IR) Spectroscopy

For a liquid sample, a small drop can be placed between two KBr or NaCl plates (neat film).

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly

on the ATR crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion
Quantum chemical calculations provide a powerful framework for understanding the molecular

properties of 7,7-Dimethyloxepan-2-one. The theoretical data on geometry, vibrational modes,

and electronic structure offer valuable insights that can guide experimental studies and inform

applications in drug development and materials science. The synergy between computational

predictions and experimental validation is key to advancing our understanding of complex

molecular systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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